3-Nitroacrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

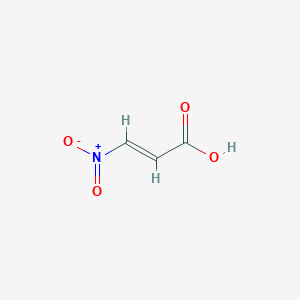

3-nitroacrylic acid is an alpha,beta-unsaturated monocarboxylic acid that is acrylic acid in which one of the hydrogens at position 3 is replaced by a nitro group. It derives from an acrylic acid. It is a conjugate acid of a 3-nitroacrylate.

Applications De Recherche Scientifique

Neurotoxicity Studies

One of the most significant applications of 3-nitroacrylic acid is in neurotoxicity research. It has been studied as a model compound for understanding the mechanisms of neurodegenerative diseases. The compound acts as a mitochondrial toxin, inhibiting succinate dehydrogenase, which is crucial for ATP synthesis in the citric acid cycle. This inhibition leads to metabolic disturbances and has been linked to symptoms such as dystonia and coma in cases of human intoxication .

Case Study: Human Intoxication

- A recent study documented a case of this compound intoxication in a Norwegian boy, highlighting the metabolic impacts observed through liquid chromatography-Orbitrap mass spectrometry. The study identified numerous altered metabolites, providing insights into protective mechanisms and oxidative stress associated with this compound exposure .

Agricultural Applications

This compound derivatives have been explored for their potential use in agriculture, particularly as fungicides and insecticides. Research indicates that certain derivatives exhibit biological activities that can enhance plant growth regulation and pest control.

Biological Activity

- Compounds derived from this compound have shown fungicidal, insecticidal, and viricidal properties. For instance, halogenated derivatives have been noted for their ability to regulate plant growth by reducing terminal bud growth while stimulating axillary growth in various crops .

Animal Feed Additives

Research has also indicated that this compound can be used as a feed additive in livestock. Studies demonstrate its effects on methane production in ruminants, suggesting its potential role in mitigating greenhouse gas emissions from cattle and yak.

In Vitro Studies

- An experiment assessing the impact of different doses of this compound on rumen fermentation revealed significant reductions in methane production and dry matter digestibility. This suggests that while it may inhibit digestibility, it could also serve as an effective strategy for reducing methane emissions from livestock .

Table 1: Biological Activities of this compound Derivatives

| Compound Type | Activity Type | Example Applications |

|---|---|---|

| Halogenated Derivatives | Fungicidal | Crop protection |

| Alkylated Derivatives | Insecticidal | Pest management |

| Nitro Derivatives | Plant Growth Regulant | Enhancing crop yields |

Table 2: Effects of this compound on Ruminants

| Dose (mM) | Total Gas Production | Methane Production | Dry Matter Digestibility |

|---|---|---|---|

| 0 | Control | Control | Control |

| 4 | Decreased | Reduced | Decreased |

| 8 | Significantly Reduced | Nearly Eliminated | Further Decreased |

Propriétés

Formule moléculaire |

C3H3NO4 |

|---|---|

Poids moléculaire |

117.06 g/mol |

Nom IUPAC |

(E)-3-nitroprop-2-enoic acid |

InChI |

InChI=1S/C3H3NO4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)/b2-1+ |

Clé InChI |

MBNRADMGBBUWJK-OWOJBTEDSA-N |

SMILES isomérique |

C(=C/[N+](=O)[O-])\C(=O)O |

SMILES canonique |

C(=C[N+](=O)[O-])C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.